molecular formula C18H19N5O2S B14990774 1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14990774
M. Wt: 369.4 g/mol
InChI Key: OSAIHYDMEADCID-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines This compound is characterized by its unique structure, which includes an ethylphenyl group, a thiadiazole ring, and a dihydropyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide and alkyl halides under reflux conditions.

    Synthesis of the Dihydropyridazine Core: The dihydropyridazine core is formed by the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the dihydropyridazine core using suitable coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced forms with hydrogenated bonds.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-acetylphenyl)-4-oxo-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide
  • 1-(4-methylphenyl)-4-oxo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide

Uniqueness

1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,4-dihydropyridazine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C18H19N5O2S

Molecular Weight

369.4 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C18H19N5O2S/c1-3-5-15-20-21-18(26-15)19-17(25)16-14(24)10-11-23(22-16)13-8-6-12(4-2)7-9-13/h6-11H,3-5H2,1-2H3,(H,19,21,25)

InChI Key

OSAIHYDMEADCID-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)CC

Origin of Product

United States

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